2,4-Pentanedione dioxime
Overview
Description
2,4-Pentanedione dioxime, also known as N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine or Acetylacetone dioxime, is a chemical compound with the molecular formula C5H10N2O2 . It has a molecular weight of 130.15 g/mol . The compound is a solid at room temperature .
Synthesis Analysis
A novel oxime, Isonitroso 4-Methyl-2-pentanone (HIMP) has been synthesized by the reaction of n-pentyl nitrite with 4-Methyl-2-pentanone under acidic conditions. The subsequent treatment of HIMP with NH2OH.HCl gives 4-Methyl-2,3-pentanedione dioxime (H2MPDDO) .
Molecular Structure Analysis
The IUPAC name of 2,4-Pentanedione dioxime is N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine . The InChI representation is InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 . The Canonical SMILES representation is CC(=NO)CC(=NO)C .
Physical And Chemical Properties Analysis
2,4-Pentanedione dioxime has a molecular weight of 130.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 130.074227566 g/mol . The Topological Polar Surface Area is 65.2 Ų . The compound is a solid at room temperature .
Scientific Research Applications
- “2,4-Pentanedione dioxime” is a chemical compound with the formula C5H10N2O2 . It is also known as Acetylacetone dioxime, 2,4-Pentanedione oxime, 2,4-Pentanedioxime, and pentane-2,4-dione dioxime .
- This compound is available for purchase from chemical suppliers like Sigma-Aldrich .
- Tautomeric oxime compounds, which include “2,4-Pentanedione dioxime”, are potentially ambient ligands capable of forming metal complexes with different types of structures/bonding . These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
- Self-Healing Polymers
- Application : “2,4-Pentanedione dioxime” is used in the creation of self-healing polymers . These are materials that have the ability to spontaneously heal damages without the need for detection or manual repair .
- Method : The compound is used to form dynamic oxime-urethane bonds, which are highly reversible even at room temperature . These bonds are a major component of self-healing polymers .
- Results : The self-healing efficiency of tensile strength, elongation at break, and toughness of a polymer using 2,4-pentanedione dioxime were all over 95% after healing for 12 hours at 70°C .
- Applications : These self-healing polymers have diverse applications in fields such as biomedicine, flexible electronics, soft robots, 3D printing, protective materials, and adhesives .
- “2,4-Pentanedione dioxime” is a chemical compound with the formula C5H10N2O2 . It is also known as Acetylacetone dioxime, 2,4-Pentanedione oxime, 2,4-Pentanedioxime, and pentane-2,4-dione dioxime .
- This compound is available for purchase from chemical suppliers like Sigma-Aldrich .
- Tautomeric oxime compounds, which include “2,4-Pentanedione dioxime”, are potentially ambient ligands capable of forming metal complexes with different types of structures/bonding . These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
Safety And Hazards
When handling 2,4-Pentanedione dioxime, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Inhalation of vapors or spray mist should be prevented. The compound should not be ingested. Smoking should be avoided. The compound should be kept away from heat and sources of ignition. It should only be used in well-ventilated areas .
properties
IUPAC Name |
N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYLZHYOFBTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC(=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062219 | |
Record name | 2,4-Pentanedione, dioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
Record name | 2,4-Pentanedione dioxime | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19479 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2,4-Pentanedione dioxime | |
CAS RN |
2157-56-4 | |
Record name | 2,4-Pentanedione, 2,4-dioxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2157-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentanedione, 2,4-dioxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Pentanedione, dioxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-2,4-dione dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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